![molecular formula C10H7N3O2 B12114478 Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 942206-36-2](/img/structure/B12114478.png)
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H7N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile group, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has garnered attention for its potential therapeutic properties. Key applications include:
- Cancer Research : The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation. Inhibition of these receptors can induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : this compound can be used to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization .
Material Science
The unique structure of this compound allows it to be explored in the development of new materials:
- Catalysts : The compound may act as a catalyst in various chemical reactions due to its ability to stabilize transition states during reactions .
Case Study 1: Anticancer Activity
In a study published by the Chemical Society of Ethiopia, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, supporting further investigation into their mechanisms of action .
Case Study 2: Synthesis and Characterization
A research article detailed the synthesis of this compound through a multi-step reaction involving cyclization and esterification. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have diverse biological activities.
Uniqueness
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 959245-07-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.
- Molecular Formula : C10H7N3O2
- Molecular Weight : 201.18 g/mol
- Structural Features : The compound features a pyrrolo[3,2-b]pyridine core with a cyano and carboxylate functional group, which are crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
-
Phosphodiesterase Inhibition :
- Recent studies indicate that derivatives of pyrrolo[3,2-b]pyridine compounds can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses and central nervous system disorders. Compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages stimulated by lipopolysaccharides .
-
Anticancer Activity :
- The compound's structural analogs have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain pyrrolo derivatives have exhibited nanomolar activity against HeLa and MCF-7 cells, suggesting potential as anticancer agents . The introduction of specific substituents on the pyrrole ring has been linked to enhanced antiproliferative effects.
-
Antibacterial Properties :
- Preliminary investigations into the antibacterial activity of pyrrole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating that these compounds could serve as leads for developing new antibacterial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Cyano Group | Enhances interaction with PDE4B |
Carboxylate Group | Increases solubility and bioavailability |
Methyl Substituent | Modulates potency against cancer cell lines |
Research has shown that modifications to the pyrrolo structure can lead to significant changes in biological activity. For example, replacing certain functional groups can enhance selectivity for PDE4B over other phosphodiesterase isoforms, potentially reducing side effects associated with broader inhibition profiles .
Case Studies
- PDE4B Inhibition Study :
- Anticancer Efficacy :
Properties
CAS No. |
942206-36-2 |
---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-3-7-8(13-9)2-6(4-11)5-12-7/h2-3,5,13H,1H3 |
InChI Key |
ZPCPBWZYUIPQOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)C#N |
Origin of Product |
United States |
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